5,5'-(Naphthalene-2,6-diyl)diisophthalic acid
Overview
Description
5,5’-(Naphthalene-2,6-diyl)diisophthalic acid: is an organic compound with the molecular formula C26H16O8. It is a derivative of isophthalic acid and naphthalene, characterized by the presence of two isophthalic acid moieties connected through a naphthalene ring. This compound is known for its unique structural properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid typically involves the reaction of naphthalene-2,6-dicarboxylic acid with isophthalic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid can undergo oxidation reactions, typically resulting in the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions .
Biology and Medicine: In biological research, this compound can be used to study the interactions between organic molecules and metal ions, which is important for understanding various biochemical processes .
Industry: Industrially, 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid is used in the production of advanced materials, including polymers and resins, due to its structural rigidity and stability .
Mechanism of Action
The mechanism by which 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can influence various chemical and physical properties of the resulting materials, such as stability, porosity, and reactivity .
Comparison with Similar Compounds
- 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid
- 5,5’-(Pyridine-2,5-diyl)diisophthalic acid
- 5,5’-(Anthracene-2,6-diyl)diisophthalic acid
Uniqueness: 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid is unique due to its naphthalene core, which provides enhanced rigidity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high structural integrity .
Properties
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)15-3-1-13-5-16(4-2-14(13)6-15)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPOGLPCGBVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C1C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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